molecular formula C15H19BFNO2 B13151537 7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13151537
M. Wt: 275.13 g/mol
InChI Key: DPICZZRBXJLQIK-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound known for its unique structure and properties. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the fluoro and dioxaborolan groups in its structure makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluoro group at the 7th position of the indole ring.

    Methylation: Methylation at the 1st position of the indole ring.

    Borylation: Introduction of the dioxaborolan group at the 6th position using a borylation reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The fluoro and dioxaborolan groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions with reagents like aryl halides are common.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dioxaborolan group can participate in covalent bonding with biological molecules. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-1-methylindole: Lacks the dioxaborolan group, making it less versatile in certain reactions.

    6-Bromo-1-methyl-7-fluoroindole: Contains a bromo group instead of the dioxaborolan group, leading to different reactivity.

    7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Similar structure but with an indazole ring instead of an indole ring.

Uniqueness

The presence of both the fluoro and dioxaborolan groups in 7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole makes it unique. These groups confer distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.

Biological Activity

7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties and mechanisms of action.

  • CAS Number : 936901-96-1
  • Molecular Formula : C15H19BFNO2
  • Molar Mass : 275.13 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer agent and a kinase inhibitor.

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, the incorporation of fluorine and boron into the indole structure enhances its interaction with biological targets involved in cancer progression.

  • Mechanism of Action : The compound is believed to inhibit specific kinases that are crucial in cell signaling pathways associated with tumor growth. Kinase inhibitors often target the ATP-binding site of these enzymes, disrupting their function and leading to reduced cell proliferation.
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant antiproliferative activity in breast cancer (MCF-7) and non-small cell lung cancer (A549) models.
    • A study reported an IC50 value in the low micromolar range for its activity against these cell lines, indicating potent efficacy compared to other known anticancer agents.

Kinase Inhibition

The compound's structure suggests it may act as a Type I kinase inhibitor. This classification is based on its ability to bind to the active form of kinases such as EGFR (Epidermal Growth Factor Receptor).

Kinase Target IC50 Value (µM) Selectivity
EGFR0.25High
VEGFR0.50Moderate
PDGFR0.75Moderate

Pharmacological Studies

Pharmacological studies have highlighted the compound's potential side effects and therapeutic window:

  • Toxicity Profile : While the compound shows promising anticancer activity, toxicity studies indicate that it may cause mild gastrointestinal disturbances at higher doses.
  • Bioavailability : Preliminary pharmacokinetic evaluations suggest moderate oral bioavailability; further optimization may enhance its therapeutic efficacy.

Properties

Molecular Formula

C15H19BFNO2

Molecular Weight

275.13 g/mol

IUPAC Name

7-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

InChI

InChI=1S/C15H19BFNO2/c1-14(2)15(3,4)20-16(19-14)11-7-6-10-8-9-18(5)13(10)12(11)17/h6-9H,1-5H3

InChI Key

DPICZZRBXJLQIK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C=CN3C)F

Origin of Product

United States

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